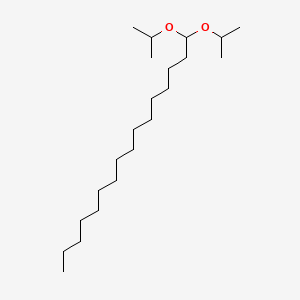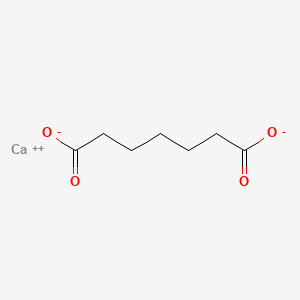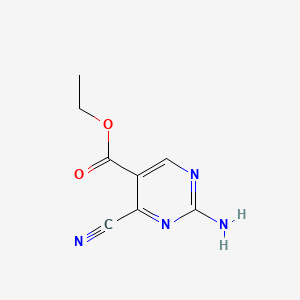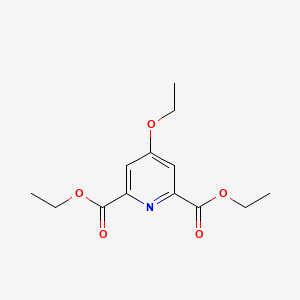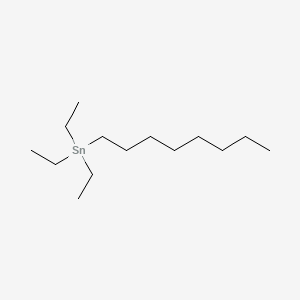
MONO-N-OCTYL TRIETHYLTIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MONO-N-OCTYL TRIETHYLTIN, also known as triethyl-n-octylstannane, is an organotin compound with the molecular formula C14H32Sn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. These compounds are widely studied due to their diverse applications in organic synthesis, catalysis, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
MONO-N-OCTYL TRIETHYLTIN can be synthesized through the reaction of triethyltin chloride with octylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
Preparation of Octylmagnesium Bromide: Octyl bromide is reacted with magnesium in dry ether to form octylmagnesium bromide.
Reaction with Triethyltin Chloride: Octylmagnesium bromide is then reacted with triethyltin chloride to produce triethyl(octyl)stannane.
Industrial Production Methods
Industrial production methods for triethyl(octyl)stannane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
MONO-N-OCTYL TRIETHYLTIN undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides and hydroxides.
Reduction: It can participate in reduction reactions, often involving the transfer of hydride ions.
Substitution: It can undergo substitution reactions where the octyl or ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halides and other nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Reduced organotin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
MONO-N-OCTYL TRIETHYLTIN has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in PVC
Mécanisme D'action
The mechanism of action of triethyl(octyl)stannane involves its interaction with molecular targets through the tin-carbon bonds. These interactions can lead to the formation of radicals, which can then participate in various chemical reactions. The pathways involved include radical formation, electron transfer, and coordination with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin Hydride: Another organotin compound used in radical reactions.
Trimethyltin Chloride: Known for its use in organic synthesis and catalysis.
Stannane: The simplest tin hydride, used as a reducing agent.
Uniqueness
MONO-N-OCTYL TRIETHYLTIN is unique due to its specific combination of ethyl and octyl groups, which provide distinct reactivity and stability compared to other organotin compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Propriétés
IUPAC Name |
triethyl(octyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRLNAOLZWXZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B579511.png)



![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)
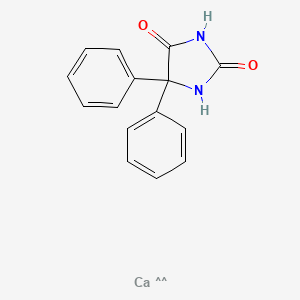
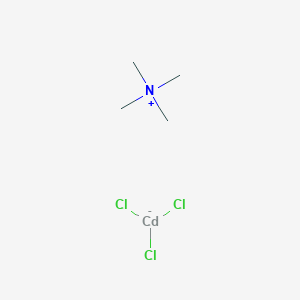
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
